2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that features a fluorinated phenyl group, an oxazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves the use of fluorinated benzene derivatives and coupling reactions.
Addition of the nitrile group: This can be introduced through nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and oxazole ring play crucial roles in binding to these targets, while the nitrile group may participate in further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile
- 2-(2-bromophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile
- 2-(2-iodophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile
Uniqueness
2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c1-14-11-9(6-13)15-10(16-11)7-4-2-3-5-8(7)12/h2-5,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIUAFLACLGCNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=CC=C2F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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